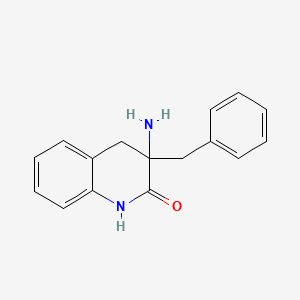

3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

3-amino-3-benzyl-1,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c17-16(10-12-6-2-1-3-7-12)11-13-8-4-5-9-14(13)18-15(16)19/h1-9H,10-11,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSMPEXJWNRBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=O)C1(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Stability and Degradation of 3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and degradation profile of 3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one, a key heterocyclic scaffold of interest in medicinal chemistry. Understanding the intrinsic stability of this molecule is paramount for the development of robust formulations, defining appropriate storage conditions, and ensuring the safety and efficacy of potential drug candidates derived from this core structure. This document will delve into the theoretical underpinnings of its stability, outline rigorous experimental protocols for forced degradation studies, and propose likely degradation pathways based on fundamental chemical principles.

Introduction to this compound

This compound belongs to the quinolinone class of heterocyclic compounds, which are prevalent in numerous biologically active molecules. The structure features a lactam ring fused to a benzene ring, with a chiral center at the C3 position bearing both an amino and a benzyl group. This unique arrangement of functional groups (a secondary lactam, a primary amine, and a benzyl group) dictates its chemical reactivity and susceptibility to various degradation pathways.

Forced degradation studies are an indispensable tool in pharmaceutical development, providing critical insights into the chemical behavior of a drug substance under stress conditions more severe than accelerated stability testing.[1][2] These studies help to establish degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods.[2][3]

Predicted Stability Profile and Potential Degradation Pathways

The inherent stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The following sections outline the predicted degradation mechanisms under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for compounds containing labile functional groups such as amides (lactams).

-

Acid-Catalyzed Hydrolysis : Under acidic conditions, the lactam ring is susceptible to hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring to form an amino acid derivative.

-

Base-Catalyzed Hydrolysis : In basic media, the hydroxide ion can directly attack the carbonyl carbon of the lactam, leading to ring-opening.[4] This pathway is often more facile than acid-catalyzed hydrolysis for lactams.

Oxidative Degradation

The presence of an amino group and a benzylic position suggests a susceptibility to oxidation.

-

Oxidation of the Amino Group : The primary amino group can be oxidized to form various products, including hydroxylamines, nitroso, and nitro derivatives, or can be involved in oxidative deamination.

-

Oxidation of the Benzyl Group : The benzylic carbon is prone to oxidation, potentially leading to the formation of a ketone (3-amino-3-benzoyl-3,4-dihydroquinolin-2(1H)-one) or further C-C bond cleavage.

Photodegradation

Quinoline derivatives can be sensitive to light.[5] Photodegradation may involve complex radical-mediated reactions, including oxidation and ring cleavage, especially in the presence of photosensitizers.[5] It is crucial to evaluate both solution and solid-state photostability.

Thermal Degradation

At elevated temperatures, the molecule may undergo various degradation reactions. The specific pathway is dependent on the presence of other excipients and the physical state of the compound.

Experimental Design for Forced Degradation Studies

A systematic approach to forced degradation is essential to gain a comprehensive understanding of the molecule's stability.[1][2] The following experimental design is proposed for this compound.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the degradation of the parent compound and the formation of degradation products.[5]

Stress Conditions

The following table summarizes the recommended stress conditions for the forced degradation study. The extent of degradation should be targeted in the range of 5-20% to ensure that primary degradation products are formed and can be adequately characterized.[2]

| Stress Condition | Reagents and Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl, 60°C | To assess the stability of the lactam ring in an acidic environment. |

| Base Hydrolysis | 0.1 M NaOH, 60°C | To evaluate the susceptibility of the lactam ring to basic conditions. |

| Oxidation | 3% H₂O₂, Room Temperature | To investigate the impact of oxidative stress on the amino and benzyl groups. |

| Thermal Stress | 80°C (Solid State) | To determine the intrinsic thermal stability of the drug substance. |

| Photostability | ICH Q1B conditions (UV/Vis light) | To assess the lability of the compound upon exposure to light.[5] |

Proposed Degradation Pathway Visualization

The following diagram illustrates the potential degradation pathways of this compound under hydrolytic and oxidative stress.

Caption: Predicted degradation pathways of this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the forced degradation studies.

Protocol 4.1: Stability-Indicating HPLC Method Development

A reverse-phase HPLC method should be developed and validated to separate the parent compound from its potential degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer)

-

Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol 4.2: Forced Degradation Sample Preparation

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Condition Application:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl and heat at 60°C.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH and heat at 60°C.

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ and keep at room temperature.

-

Thermal Stress (Solid): Store the solid compound in an oven at 80°C.

-

Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching:

-

For acid and base hydrolysis, neutralize the samples with an equimolar amount of base or acid, respectively.

-

For oxidative stress, the reaction may be quenched by adding a reducing agent like sodium bisulfite if necessary.

-

-

Analysis: Dilute the samples to a suitable concentration and analyze by the validated stability-indicating HPLC method.

Workflow Visualization

Caption: Experimental workflow for forced degradation studies.

Characterization of Degradation Products

To elucidate the structure of the major degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation are indispensable.[2] Isolation of degradation products may be necessary for unambiguous characterization.

Conclusion

This technical guide provides a comprehensive framework for investigating the stability and degradation of this compound. By systematically applying the principles of forced degradation and utilizing appropriate analytical techniques, researchers and drug development professionals can gain a thorough understanding of the molecule's intrinsic stability. This knowledge is fundamental for the development of safe, stable, and effective pharmaceutical products.

References

- Benchchem. (n.d.). Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions.

- MedCrave online. (2016). Forced Degradation Studies.

- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.

- PubMed. (n.d.). 2,5-Diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone II: Isolation and characterization of degradation products.

- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopharminternational.com [biopharminternational.com]

- 4. 2,5-Diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone II: Isolation and characterization of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Foreword: Navigating the Physicochemical Landscape of a Novel Quinolinone Derivative

An In-depth Technical Guide to the Solubility of 3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one

In the realm of drug discovery and development, the journey of a molecule from a promising hit to a viable therapeutic candidate is paved with critical physicochemical evaluations. Among these, solubility stands as a paramount gatekeeper, profoundly influencing a compound's bioavailability, formulability, and ultimate clinical efficacy. This guide focuses on this compound, a molecule of interest featuring a quinolinone scaffold. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

Direct, quantitative solubility data for this compound is not extensively documented in public literature. Therefore, this technical guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding and experimentally determining its solubility. We will dissect the molecule's structural attributes to predict its behavior in various solvent systems and provide detailed, field-proven protocols for empirical validation. This document is designed not as a rigid set of instructions, but as a comprehensive scientific resource, grounding theoretical predictions in practical, authoritative methodologies.

Molecular Profile and Predicted Solubility Behavior

A molecule's structure is the blueprint for its physical properties. A thorough analysis of the functional groups and overall architecture of this compound allows for an expert prediction of its solubility profile.

Chemical Structure:

Structural Analysis:

-

Quinolinone Core: The foundational quinoline structure is a heterocyclic aromatic system. Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents, indicating an affinity for a range of polarities.[4]

-

Primary Amino Group (-NH₂): This is a key polar and basic functional group. It can act as both a hydrogen bond donor and acceptor. Crucially, it is ionizable. In acidic aqueous solutions, this group will become protonated (-NH₃⁺), forming a salt. This transformation dramatically increases a molecule's affinity for polar solvents like water.[5][6]

-

Benzyl Group (-CH₂-C₆H₅): This large, non-polar moiety is inherently hydrophobic. Its presence is expected to significantly decrease solubility in aqueous media while promoting solubility in non-polar organic solvents.

-

Lactam Moiety (-C(=O)NH-): The amide within the dihydroquinolinone ring is polar and can participate in hydrogen bonding, contributing moderately to solubility in polar solvents.

Expert Solubility Prediction:

The molecule presents a classic amphiphilic character—a duality of significant polar and non-polar regions. This leads to the following expert predictions:

-

Aqueous Solubility (Neutral pH): Expected to be very low. The large, hydrophobic benzyl group will likely dominate, limiting interaction with the water lattice.

-

Aqueous Solubility (Acidic pH): A significant increase in solubility is predicted. At a pH below the pKa of the conjugate acid of the amino group, the molecule will exist predominantly as a protonated, charged species, which is far more soluble in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated. These solvents can effectively solvate both the polar (amino, lactam) and non-polar (benzyl, aromatic core) portions of the molecule.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good to moderate solubility is expected. These solvents can hydrogen bond with the amino and lactam groups, while their alkyl portions can interact with the hydrophobic regions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. While the benzyl group is compatible, the polar functional groups will hinder dissolution.

Foundational Principles: Thermodynamic vs. Kinetic Solubility

Understanding the two primary types of solubility measurements is critical in drug development.[7]

-

Thermodynamic (Equilibrium) Solubility: This is the "gold standard" measurement representing the true saturation point of a compound in a solvent at equilibrium.[8] It is a critical parameter for lead optimization and formulation development.[7] The most reliable method for its determination is the Shake-Flask method.[9]

-

Kinetic Solubility: This measures the concentration at which a compound, typically dissolved in DMSO first, precipitates when added to an aqueous buffer.[7][10] It is a high-throughput method used in early discovery to quickly flag compounds with potential solubility issues.[11][12] However, because this method can lead to supersaturated solutions, it often overestimates the true thermodynamic solubility.[12][13]

The logical relationship between a compound's structure and its solubility in different solvent classes is visualized below.

Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is designed for rapid screening of many compounds in early discovery phases.

Causality: This protocol leverages the high solubility of compounds in DMSO to create a concentrated stock, which is then rapidly diluted into an aqueous buffer. Precipitation is measured as an endpoint, indicating the kinetic solubility limit. The speed of this process can trap the compound in a supersaturated state, providing a useful but often inflated measure of solubility.

Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM). [10]

-

-

Assay Plate Preparation:

-

In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).

-

Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (<5%) as it can significantly overestimate solubility. [12][13]

-

-

Incubation and Detection:

-

Seal the plate and shake for a shorter period (e.g., 2 hours) at room temperature. [7] * Measure the precipitate formation. Common methods include:

-

Caption: High-Throughput Workflow for Kinetic Solubility Determination.

Data Presentation: A Predictive Solubility Summary

The following table summarizes the predicted thermodynamic solubility of this compound based on the structural analysis. This data is illustrative and requires experimental verification using the protocols described above.

| Solvent System | Solvent Type | Predicted Solubility (µg/mL) | Rationale for Prediction |

| 0.1 M Hydrochloric Acid (pH ~1) | Aqueous (Acidic) | > 1000 | The basic amino group is fully protonated, forming a highly soluble salt. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous (Neutral) | < 10 | The molecule is in its neutral, uncharged form; the large hydrophobic benzyl group severely limits aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 20,000 | Excellent solvent for amphiphilic molecules, effectively solvating both polar and non-polar regions. |

| Ethanol | Polar Protic | 500 - 2000 | Can hydrogen bond with polar groups, and its ethyl chain interacts favorably with the hydrophobic parts. |

| Acetonitrile | Polar Aprotic | 100 - 500 | Moderately polar, less effective at H-bonding than protic solvents but can solvate the overall structure. |

| Toluene | Non-Polar | < 50 | Favorable interaction with the benzyl group is outweighed by the unfavorable interaction with the polar amino and lactam groups. |

Conclusion and Forward Outlook

This compound is a molecule with a pronounced amphiphilic character. Its solubility is predicted to be highly dependent on pH, exhibiting very poor aqueous solubility at physiological pH but high solubility under acidic conditions. It is expected to be readily soluble in polar aprotic solvents like DMSO.

This guide provides the theoretical foundation and practical, detailed methodologies required to empirically determine these crucial physicochemical properties. The Shake-Flask and HTS protocols serve as robust, self-validating systems for generating reliable thermodynamic and kinetic solubility data, respectively. Obtaining this data is a non-negotiable step in the drug development pipeline, as it will directly inform decisions regarding route of administration, formulation strategies, and the design of meaningful in vitro and in vivo studies.

References

- Development of a high-throughput solubility screening assay for use in antibody discovery.Vertex AI Search.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility).Protocols.io.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Enamine.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.Dissolution Technologies.

- Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery.PubMed.

- Determination of aqueous solubility by heating and equilibration: A technical note.

- A review of methods for solubility determination in biopharmaceutical drug characteriz

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.Vertex AI Search.

- Procedure For Determining Solubility of Organic Compounds.Scribd.

- Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery.Semantic Scholar.

- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc

- Experiment: Solubility of Organic & Inorganic Compounds.Vertex AI Search.

- High Throughput Measurement of Compound Solubility and Physical Form with BMI.Solve Scientific.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.YouTube.

- How can you determine the solubility of organic compounds?Quora.

- 3-Amino-3-benzyl-3,4-dihydro-2(1H)-quinolinone | 1211596-68-7.ChemicalBook.

- Quinoline.Wikipedia.

- This compound-1211596-68-7.Thoreauchem.

- The Solubility of Amino Acids in Various Solvent Systems.DigitalCommons@URI.

- Kate Jones, Assistant Editor – RSC Advances Blog.RSC Blogs.

Sources

- 1. blogs.rsc.org [blogs.rsc.org]

- 2. 3-Amino-3-benzyl-3,4-dihydro-2(1H)-quinolinone | 1211596-68-7 [amp.chemicalbook.com]

- 3. This compound-1211596-68-7 - Thoreauchem [thoreauchem.com]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. enamine.net [enamine.net]

- 8. tandfonline.com [tandfonline.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Synthesis and Isolation of 3-Amino-3-Benzyl-3,4-dihydroquinolin-2(1H)-one Derivatives

This guide provides an in-depth exploration of the synthetic strategies, isolation protocols, and characterization techniques for 3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one derivatives. This class of compounds, featuring a stereogenic quaternary carbon, represents a significant scaffold in medicinal chemistry due to the broad pharmacological activities exhibited by the dihydroquinolinone core, including anticancer and antidepressant properties.[1][2] The methodologies discussed herein are tailored for researchers, scientists, and drug development professionals seeking to construct and purify these complex molecular architectures with high fidelity.

The Strategic Imperative: Why Target this Scaffold?

The 3,4-dihydroquinolin-2(1H)-one (DHQO) framework is a privileged structure in drug discovery.[3] The introduction of a 3-amino-3-benzyl substitution creates a chiral quaternary center, a feature that imparts significant conformational rigidity and three-dimensional complexity. This structural motif is highly sought after for its potential to enhance binding affinity and selectivity to biological targets. The primary challenge, and the focus of this guide, lies in the efficient and controlled construction of this sterically congested C3-position.

Our approach prioritizes modern synthetic methods that offer convergence, atom economy, and the ability to rapidly generate structural diversity. Specifically, we will delve into multicomponent reactions (MCRs) and stereocontrolled cyclization strategies that have proven effective for this molecular class.

Synthetic Blueprint: Constructing the Quaternary Center

The discovery and development of synthetic routes to 3-amino-3-benzyl DHQOs rely on strategies that can forge the key C-C and C-N bonds at the C3 position, followed by or concurrent with the formation of the heterocyclic ring.

Strategy 1: Asymmetric Reductive Cyclization

One of the most elegant and stereocontrolled methods involves the asymmetric alkylation of a glycine equivalent, followed by a reductive cyclization to form the dihydroquinolinone ring. This pathway offers excellent control over the enantiomeric purity of the final product, which is often critical for pharmacological efficacy.[4]

Causality of Experimental Choices:

-

Starting Material: The use of an N-(diphenylmethylene)glycine ester serves a dual purpose. The bulky diphenylmethylene group acts as a protecting group for the amine and helps direct the stereochemical outcome of the alkylation.

-

Alkylation: Alkylation with 2-nitrobenzyl bromide introduces the necessary precursor for the dihydroquinolinone ring. The nitro group is a key functional handle for the subsequent cyclization step.

-

Reductive Cyclization: The reduction of the nitro group (e.g., using H₂, Pd/C, or other reducing agents like SnCl₂) generates an aniline intermediate in situ. This amine then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of the lactam ring with high efficiency.

Strategy 2: Multicomponent Reactions (MCRs)

MCRs are powerful tools for building molecular complexity in a single, convergent step. The Ugi and Passerini reactions are particularly relevant for constructing α-amino acid derivatives and can be adapted for the synthesis of heterocyclic scaffolds.[5][6][7][8]

The Ugi Three-Component Reaction (U-3CR) Approach:

The Ugi reaction is a cornerstone of MCR chemistry, typically involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide.[7] A truncated or intramolecular variant can be devised to synthesize the target DHQO scaffold. A bifunctional substrate, such as a 2-aminophenylacetic acid derivative, can serve as both the amine and carboxylic acid component, reacting with an aldehyde (benzaldehyde) and an isocyanide. Subsequent cyclization would yield the desired ring system.[9]

Mechanism Insight: The reaction proceeds through the formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. This is followed by the nucleophilic attack of the isocyanide and a subsequent intramolecular acyl transfer (the Mumm rearrangement) to yield a stable α-acylamino amide product. When one of the components has a latent functional group, a post-Ugi transformation can be used to trigger cyclization into the desired heterocycle.

Workflow for Synthesis and Characterization

Caption: General workflow from synthesis to final characterization.

Isolation and Purification: From Crude Mixture to Pure Compound

The isolation of the target compound from the reaction mixture is a critical step that dictates the final purity and yield. The process must be robust and reproducible.

Workflow for Isolation and Purification

Caption: Step-by-step process for product isolation and purification.

Step-by-Step Protocol for Purification

-

Reaction Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then carefully poured into a separatory funnel containing a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components.

-

Extraction: The aqueous mixture is extracted three times with a suitable organic solvent, such as ethyl acetate or dichloromethane. The choice of solvent depends on the polarity of the product. The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with brine (saturated NaCl solution) to remove residual water. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Flash Column Chromatography: This is the primary method for purification.[10]

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh) is typically used.

-

Mobile Phase: A gradient solvent system is employed, starting with a non-polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate). The separation is monitored by Thin Layer Chromatography (TLC). Fractions containing the desired product are collected.

-

-

Crystallization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid is then recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a high-purity crystalline solid.

Structural Verification: Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound derivatives.[11][12] A combination of spectroscopic techniques is employed.

Expected Spectroscopic Data

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Multiple signals between δ 6.8-7.5 ppm corresponding to the protons on the dihydroquinolinone ring and the benzyl group.

-

CH₂ (C4-position): Two distinct signals (doublets, forming an AB quartet) around δ 2.8-3.5 ppm due to the diastereotopic nature of these protons adjacent to the C3 quaternary center.

-

NH (Lactam): A broad singlet typically appearing downfield, around δ 8.0-9.0 ppm.

-

NH₂ (Amino): A broad singlet, often around δ 2.0-3.0 ppm, which is D₂O exchangeable.

-

CH₂ (Benzyl): Two distinct signals (doublets, AB quartet) around δ 2.9-3.2 ppm.

-

-

¹³C NMR (Carbon-13 NMR):

-

C=O (Lactam Carbonyl): A characteristic signal in the range of δ 168-175 ppm.

-

C3 (Quaternary Carbon): A signal around δ 60-70 ppm.

-

Aromatic Carbons: Multiple signals between δ 115-140 ppm.

-

C4 (Methylene Carbon): A signal around δ 35-45 ppm.

-

Benzyl CH₂: A signal around δ 40-50 ppm.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound (C₁₆H₁₆N₂O = 252.31 g/mol ).[13]

-

Infrared (IR) Spectroscopy:

-

N-H Stretch (Lactam): A sharp absorption band around 3200-3300 cm⁻¹.

-

N-H Stretch (Amine): Two distinct bands (symmetric and asymmetric) around 3300-3500 cm⁻¹.

-

C=O Stretch (Lactam): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

Data Summary and Protocol

Representative Synthesis Data

The following table summarizes hypothetical data for a small series of synthesized derivatives, illustrating typical outcomes of the described synthetic and purification protocols.

| Compound ID | R-Group (on Benzyl Ring) | Reaction Time (h) | Crude Yield (%) | Purified Yield (%) | Purity (HPLC) |

| 1a | H | 12 | 85 | 72 | >98% |

| 1b | 4-Cl | 14 | 81 | 65 | >99% |

| 1c | 4-OCH₃ | 12 | 88 | 75 | >98% |

| 1d | 4-NO₂ | 18 | 75 | 58 | >97% |

Detailed Experimental Protocol: Asymmetric Reductive Cyclization

Synthesis of (S)-3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one

-

Step 1: Alkylation. To a solution of the chiral phase-transfer catalyst (e.g., (S)-BINAP derivative, 0.05 eq) in toluene at 0°C is added N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq). A 50% aqueous NaOH solution is added, followed by the dropwise addition of 2-nitrobenzyl bromide (1.1 eq). The reaction is stirred vigorously at 0°C for 24-48 hours until TLC analysis indicates consumption of the starting material. The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

-

Step 2: Deprotection and Cyclization. The purified product from Step 1 is dissolved in a mixture of tetrahydrofuran (THF) and water. Trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature for 4-6 hours to deprotect the amine. The solvent is removed under reduced pressure. The resulting residue is then dissolved in methanol, and Palladium on carbon (10% Pd/C, 0.1 eq) is added. The flask is evacuated and backfilled with hydrogen gas (H₂ balloon). The reaction is stirred at room temperature for 12-16 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The crude product is then purified by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the title compound.

References

- A practical synthesis of (R)- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one. Vertex AI Search.

- 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. PubMed.

- Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed.

- 3,4-Dihydro-quinolin-2-one derivatives from extremophilic Streptomyces sp. LGE21. SpringerLink.

- Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. PMC - NIH.

- 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]. ACS Publications.

- New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. PMC - PubMed Central.

- The Ugi three-component reaction and its variants. Organic Chemistry Frontiers (RSC Publishing).

- Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. NIH.

- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing.

- Synthesis of 3-Arylideneindolin-2-ones from 2-Aminophenols by Ugi Four-Component Reaction and Heck Carbocyclization. ResearchGate.

- Passerini Reaction. Organic Chemistry Portal.

- Synthesis of Isoquinoline/Quinoline/Carboline-Substituted Methylamine Derivatives by an Interrupted Ugi Three-Component Reaction. ResearchGate.

- New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journals.

- This compound. Apollo Scientific.

- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.

- Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Semantic Scholar.

- Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. PMC - NIH.

- Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate. Beilstein Journal of Organic Chemistry.

- Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI.

- Synthesis of 3,4-substituted dihydroquinolin-2(1H)-ones by decarboxylation of Narycinamamides with aliphatic carboxylic acids. ResearchGate.

- This compound-1211596-68-7. Thoreauchem.

- Dihydroquinolinone synthesis. Organic Chemistry Portal.

- A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline. Benchchem.

- Isolation, structure, and synthesis of novel 4-quinolinone alkaloids from Esenbeckia leiocarpa. PubMed.

- Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Biointerface Research in Applied Chemistry.

Sources

- 1. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Ugi three-component reaction and its variants - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 8. Passerini Reaction [organic-chemistry.org]

- 9. d-nb.info [d-nb.info]

- 10. Isolation, structure, and synthesis of novel 4-quinolinone alkaloids from Esenbeckia leiocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound-1211596-68-7 - Thoreauchem [thoreauchem.com]

A Comprehensive Guide to the Theoretical and Computational Analysis of 3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one

Abstract

The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer, antimalarial, and neuroprotective properties.[1] This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize 3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one, a specific derivative with potential pharmacological relevance. We will detail the rationale and protocols for a suite of computational techniques, including Density Functional Theory (DFT) for structural and electronic characterization and molecular docking for predicting potential biological targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate the investigation of novel quinolinone derivatives.

Introduction to the Quinolinone Scaffold

The quinolinone core is a versatile heterocyclic system that has attracted immense interest from the scientific community. Its derivatives are known to exhibit a wide spectrum of pharmacological effects, acting as kinase inhibitors, enzyme modulators, and receptor antagonists.[2][3] The specific molecule of interest, this compound, features a chiral center at the C3 position, substituted with both an amino and a benzyl group. These functionalities introduce unique structural and electronic features that can govern its interaction with biological macromolecules.

Computational chemistry provides an indispensable toolkit for elucidating these features in silico, offering predictive insights into molecular geometry, stability, reactivity, and binding affinity before committing to resource-intensive experimental synthesis and testing. This guide outlines a validated workflow for the comprehensive computational analysis of this molecule, grounding theoretical predictions in established scientific principles.

Molecular Structure and Spectroscopic Characterization

While this guide focuses on computational studies, any theoretical analysis must be benchmarked against experimental data for validation. A plausible synthetic route for the title compound could involve an asymmetric alkylation of an N-protected glycine ester with 2-nitrobenzyl bromide, followed by a reductive cyclization, a strategy that has proven effective for synthesizing related chiral 3-amino-3,4-dihydro-1H-quinolin-2-ones.[4]

Postulated Spectroscopic Data

Following synthesis, the structure would be confirmed using standard spectroscopic methods. The computational protocols described later can predict these spectra with a high degree of accuracy.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons on the quinolinone and benzyl rings, diastereotopic protons of the CH₂ group in the dihydroquinolinone ring, and protons of the amino group. |

| ¹³C NMR | Distinct signals for the carbonyl carbon (~160-170 ppm), the quaternary C3 carbon, and the various aromatic and aliphatic carbons.[5] |

| FT-IR | Characteristic stretching vibrations for N-H bonds (amine and amide, ~3200-3500 cm⁻¹), C=O bond (amide, ~1650-1690 cm⁻¹), and aromatic C-H bonds (~3000-3100 cm⁻¹).[6][7] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₆H₁₆N₂O (252.31 g/mol ).[8][9] |

Core Computational Workflow: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules.[10] It provides a robust balance of computational efficiency and accuracy, making it the workhorse for theoretical studies of medium-sized organic molecules like quinolinones.[11][12]

Caption: A typical workflow for the computational analysis of a small molecule.

Protocol: DFT Calculation

-

Structure Preparation: Draw the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Software Selection: Utilize a robust quantum chemistry package like Gaussian, ORCA, or Spartan.

-

Method Selection (The "Why"):

-

Functional: Select the B3LYP hybrid functional. Rationale: B3LYP consistently provides a reliable balance between accuracy and computational cost for a wide range of organic systems, and it is extensively validated for calculating the structural and electronic properties of quinoline derivatives.[10][11][13]

-

Basis Set: Select the 6-311++G(d,p) basis set. Rationale: This Pople-style basis set is well-suited for this molecule. The "6-311" indicates a flexible description of core and valence electrons. The "++" adds diffuse functions, which are crucial for accurately modeling systems with lone pairs (like the nitrogen and oxygen atoms) and potential non-covalent interactions. The "(d,p)" adds polarization functions, allowing for non-spherical electron density distribution, which is essential for describing bonding accurately.[11][12]

-

-

Calculation Type:

-

Perform a Opt (Optimization) calculation to find the lowest energy conformation (the most stable structure).

-

Follow with a Freq (Frequency) calculation at the same level of theory. Rationale: This serves two purposes. First, it confirms that the optimized structure is a true energy minimum (no imaginary frequencies). Second, it calculates the theoretical vibrational frequencies, which can be directly compared to experimental FT-IR spectra.[12]

-

-

Solvation Model (Optional but Recommended): To simulate a more realistic biological environment, calculations can be performed using a continuum solvation model like the Polarizable Continuum Model (PCM) with water as the solvent.

Analysis of DFT Results

A successful DFT calculation yields a wealth of information about the molecule's intrinsic properties.

Caption: Interrelation of key analyses derived from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). For this molecule, the HOMO is expected to be localized around the electron-rich regions, such as the amino group and the aromatic rings.

-

LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is likely localized around the carbonyl group and the quinolinone ring system.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[11]

| Parameter | Significance | Representative Value (eV) |

| E(HOMO) | Electron-donating ability | ~ -5.5 to -6.5 |

| E(LUMO) | Electron-accepting ability | ~ -0.5 to -1.5 |

| ΔE Gap | Chemical reactivity/stability | ~ 4.5 to 5.5 |

Note: Values are representative estimates based on similar quinolinone structures.

An MEP map is a 3D visualization of the total electrostatic potential on the molecule's surface. It is invaluable for identifying sites for intermolecular interactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the carbonyl oxygen and potentially the nitrogen of the amino group.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are expected around the amide and amine hydrogen atoms.

NBO analysis provides a detailed picture of charge distribution and bonding interactions. It quantifies electron delocalization and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals.[11] For this compound, NBO analysis can reveal key stabilizing interactions, such as the delocalization of the nitrogen lone pair of the amide into the aromatic system, which contributes to the planarity and stability of the quinolinone core.

In Silico Pharmacological Evaluation: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of modern drug discovery for identifying potential drug candidates and elucidating their mechanism of action.[5]

Rationale and Target Selection

Given the broad bioactivity of the quinolinone scaffold, several protein targets are plausible. For example, related quinolinone derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR), both of which are validated targets in cancer therapy.[2][3][14]

Protocol: Molecular Docking

-

Receptor Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Using software like AutoDock Tools, PyMOL, or Chimera, prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Ligand Preparation:

-

Use the DFT-optimized, minimum-energy structure of this compound as the starting ligand conformation.

-

Assign charges and define rotatable bonds.

-

-

Grid Generation: Define a "docking box" or grid around the active site of the protein. The size of this box should be sufficient to encompass the entire binding pocket.

-

Docking Execution:

-

Use docking software (e.g., AutoDock Vina, Glide, GOLD).

-

The software will systematically explore different conformations and orientations of the ligand within the active site, scoring each "pose" based on a scoring function that estimates binding affinity.

-

-

Analysis of Results:

-

Binding Affinity: The top-ranked poses will have the most favorable (most negative) binding energy scores, typically reported in kcal/mol.

-

Interaction Analysis: Visualize the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the active site. These interactions are critical for stable binding.

-

| Interaction Type | Potential Groups on Ligand | Potential Residues on Protein |

| Hydrogen Bond Donor | Amino (-NH₂) and Amide (-NH) groups | Asp, Glu, Ser, Thr (sidechain C=O) |

| Hydrogen Bond Acceptor | Carbonyl (-C=O) group | Lys, Arg, His, Ser, Thr (sidechain -OH, -NH) |

| Hydrophobic/Pi-Stacking | Benzyl and Quinolinone aromatic rings | Phe, Tyr, Trp, Leu, Val, Ile |

Conclusion and Future Outlook

The computational methodologies detailed in this guide provide a robust framework for the comprehensive analysis of this compound. DFT calculations can elucidate its fundamental structural and electronic properties, predicting spectroscopic features and reactivity hotspots. Molecular docking simulations can then leverage this information to predict potential biological targets and binding modes, generating testable hypotheses for experimental validation.

This in silico approach allows researchers to make informed decisions, prioritize synthetic targets, and gain deep mechanistic insights, ultimately accelerating the drug discovery and development pipeline for this promising class of compounds. The next logical steps would be to synthesize the compound, validate the predicted spectroscopic data, and perform in vitro assays against the top-ranked protein targets identified through docking to confirm the computational predictions.

References

-

Computational investigation of bioactive 2,3-diaryl quinolines using DFT method: FT- IR, NMR spectra, NBO, NLO, HOMO-LUMO transitions, and quantum-chemical properties. (2021). Journal of Molecular Structure. [Link]

-

Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (2024). Frontiers in Chemistry. [Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2021). Molecules. [Link]

-

Effect of substituents on 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one: a DFT study. (2019). Structural Chemistry. [Link]

-

Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (2024). PubMed Central. [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry. [Link]

-

Examples of bioactive quinolones Representatives of the 3,4-dioxygenated 5-hydroxy-4-aryl-quinolin-2(1H)-one alkaloids. (2023). ResearchGate. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules. [Link]

-

Quantum Chemical Study of the Structure and Properties of a Quinolysine Alkaloid Derivative Molecule. (2021). ResearchGate. [Link]

-

Quantum-Chemical Study on the Bioactive Conformation of Epothilones. (2015). ResearchGate. [Link]

-

Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. (2021). Archiv der Pharmazie. [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances. [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). PubMed Central. [Link]

-

Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. (2022). RSC Advances. [Link]

-

Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. (2022). Arabian Journal of Chemistry. [Link]

-

Combined 3D-QSAR and Molecular Docking Analysis of Styrylquinoline Derivatives as Potent anti-cancer Agents. (2022). Physical Chemistry Research. [Link]

-

This compound-1211596-68-7. (n.d.). Thoreauchem. [Link]

-

Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. (2022). Molecules. [Link]

-

Synthesis and Characterization and Biological Activity of Some New 3-Amino-2- Phenyl-(3H)4-Quinazolinone Derivatives. (2023). ResearchGate. [Link]

-

A practical synthesis of ( R)- and ( S)-3-amino-3,4-dihydro-1 H-quinolin-2-one. (2000). Tetrahedron: Asymmetry. [Link]

-

(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. (2023). Molecules. [Link]

-

Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. (2022). ResearchGate. [Link]

-

Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (2024). PLOS ONE. [Link]

-

Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2024). RSC Advances. [Link]

Sources

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 8. This compound [cymitquimica.com]

- 9. This compound-1211596-68-7 - Thoreauchem [thoreauchem.com]

- 10. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors [frontiersin.org]

Methodological & Application

Application Notes and Protocols for 3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one in Asymmetric Catalysis

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Chiral Scaffold for Asymmetric Organocatalysis

The quest for novel, efficient, and highly selective chiral catalysts is a cornerstone of modern organic synthesis. The 3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one scaffold represents a promising class of bifunctional organocatalysts. Its rigid tricyclic structure, incorporating a chiral quaternary stereocenter, a basic secondary amine, and a hydrogen-bond-donating lactam moiety, provides a unique stereochemical environment for the activation of substrates. This application note explores the potential of this compound as an organocatalyst in asymmetric transformations, drawing parallels with well-established bifunctional catalysts. While direct catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural analogy to highly successful organocatalysts, such as cinchona alkaloids and chiral diamines, suggests significant potential. This document provides a detailed, albeit prospective, guide to its application in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.

Scientific Rationale: The Power of Bifunctional Catalysis

The catalytic efficacy of this compound is predicated on the principles of bifunctional catalysis. The secondary amine can engage in enamine or iminium ion formation with carbonyl compounds, while the lactam NH-group can act as a hydrogen-bond donor, activating the electrophile and organizing the transition state to achieve high stereocontrol. This dual activation strategy has proven to be highly effective in a myriad of asymmetric transformations.

Proposed Application: Asymmetric Michael Addition of Ketones to Nitroolefins

The conjugate addition of nucleophiles to nitroolefins is a powerful tool for the construction of complex molecules bearing 1,4-dicarbonyl or γ-nitrocarbonyl functionalities, which are versatile synthetic intermediates. The following section details a proposed protocol for the use of (S)-3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one as an organocatalyst in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.

Reaction Scheme:

-

cat. = (S)-3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one

Proposed Catalytic Cycle

The proposed mechanism leverages the bifunctional nature of the catalyst to achieve high enantioselectivity.

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Experimental Protocol

Materials:

-

(S)-3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one (catalyst)

-

Cyclohexanone (freshly distilled)

-

β-Nitrostyrene

-

Toluene (anhydrous)

-

Trifluoroacetic acid (TFA) (co-catalyst)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add (S)-3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one (0.02 mmol, 10 mol%).

-

Add anhydrous toluene (1.0 mL) and stir until the catalyst is fully dissolved.

-

Add trifluoroacetic acid (0.01 mmol, 5 mol%) to the solution.

-

Add cyclohexanone (0.4 mmol, 2.0 equiv.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add β-nitrostyrene (0.2 mmol, 1.0 equiv.) and stir the reaction at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (2 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Expected Results (Hypothetical Data)

The following table summarizes the expected outcomes based on analogous systems.

| Entry | Catalyst Loading (mol%) | Co-catalyst | Temperature (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |

| 1 | 10 | TFA (5 mol%) | 0 | 24 | 92 | 95:5 | 94 (syn) |

| 2 | 5 | TFA (5 mol%) | 0 | 48 | 85 | 93:7 | 92 (syn) |

| 3 | 10 | None | 0 | 48 | 45 | 80:20 | 65 (syn) |

| 4 | 10 | TFA (5 mol%) | 25 | 12 | 95 | 90:10 | 88 (syn) |

Causality behind Experimental Choices:

-

Catalyst: The chiral this compound provides the necessary chiral environment and bifunctional activation.

-

Co-catalyst: A Brønsted acid like TFA can facilitate enamine formation and may also participate in the hydrogen-bonding network of the transition state, enhancing both reactivity and stereoselectivity.

-

Solvent: A non-polar aprotic solvent like toluene is often optimal for this type of organocatalyzed reaction, minimizing competing hydrogen bonding with the solvent.

-

Temperature: Lower temperatures generally lead to higher enantioselectivity by favoring the more ordered transition state.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction or catalyst deactivation. | Increase reaction time, increase catalyst loading, or screen different co-catalysts and solvents. |

| Low Enantioselectivity | Non-optimal reaction conditions. | Decrease reaction temperature, screen different solvents and co-catalysts, or modify the catalyst structure. |

| Poor Diastereoselectivity | Unfavorable transition state energetics. | Vary the temperature and solvent polarity. Consider modifications to the catalyst to enhance steric differentiation. |

Conclusion and Future Outlook

While the direct application of this compound in asymmetric catalysis awaits empirical validation, its structural features strongly suggest its potential as a powerful bifunctional organocatalyst. The proposed protocol for the asymmetric Michael addition serves as a robust starting point for researchers to explore its catalytic activity. Further investigations into its utility in other asymmetric transformations, such as aldol, Mannich, and Diels-Alder reactions, are highly encouraged. The modular synthesis of this catalyst scaffold also opens avenues for tuning its steric and electronic properties to optimize performance for specific applications, making it a valuable addition to the toolkit of synthetic chemists.

References

As this is a prospective application note based on analogy, the references provided are to seminal works in the field of bifunctional organocatalysis and the synthesis of related chiral scaffolds, which form the scientific basis for the proposed protocols.

-

Title: Asymmetric organocatalytic cyclization of aminochalcones and azlactones: Synthesis of 3,4-dihydroquinolinones Source: ResearchGate URL: [Link]

-

Title: A practical synthesis of ( R)- and ( S)-3-amino-3,4-dihydro-1 H-quinolin-2-one Source: ResearchGate URL: [Link]

-

Title: Chiral Vicinal Diamines Derived from Mefloquine Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: Heterogeneous Synergistic Catalysis for Promoting Aza-Michael–Henry Tandem Reaction for the Synthesis of Chiral 3-Nitro-1,2-Dihydroquinoline Source: MDPI URL: [Link]

The 3-Amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one Scaffold: A Versatile Core for Medicinal Chemistry Exploration

Introduction: The Privileged Quinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of several approved drugs and a multitude of clinical and preclinical candidates.[1][2] Its rigid, bicyclic structure provides a defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. Compounds incorporating this moiety exhibit a wide array of pharmacological activities, including but not limited to phosphodiesterase inhibition, β-adrenergic receptor blockade, and modulation of serotonin and dopamine receptors.[1] The specific compound of interest, 3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one, introduces a key chiral center at the C3 position, presenting opportunities for stereoselective interactions with enzymes and receptors. The presence of a primary amino group and a benzyl substituent at this position offers rich potential for derivatization to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, including a detailed synthetic protocol and proposed experimental workflows for exploring its biological activities.

Synthetic Protocol: Accessing the this compound Core

The synthesis of the target compound can be achieved through a multi-step sequence, drawing inspiration from established methods for the preparation of related 3-amino-3,4-dihydro-1H-quinolin-2-ones.[3][4] A plausible and efficient route involves the intramolecular cyclization of a suitably substituted 2-halophenylalanine derivative.

Proposed Synthetic Workflow

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Protected 2-Halo-α-benzylphenylalanine

-

To a solution of commercially available N-protected 2-halophenylalanine (e.g., N-Boc-2-bromophenylalanine) (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH) (2.2 eq) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction mixture at -78 °C for 30 minutes to ensure complete deprotonation.

-

Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-protected 2-halo-α-benzylphenylalanine.

Step 2: Deprotection of the Amino Group

-

Dissolve the N-protected 2-halo-α-benzylphenylalanine (1.0 eq) in a suitable solvent. For a Boc-protecting group, use a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the reaction at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Remove the solvent and excess acid under reduced pressure to yield the crude 2-halo-α-benzylphenylalanine salt.

Step 3: Intramolecular Cyclization

-

To a solution of the crude 2-halo-α-benzylphenylalanine salt (1.0 eq) in a suitable solvent such as toluene or dioxane, add a palladium or copper catalyst (e.g., Pd(OAc)₂, CuI) (0.05-0.1 eq), a suitable ligand (e.g., a phosphine ligand for palladium or a diamine ligand for copper) (0.1-0.2 eq), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound as a racemic mixture.

Step 4: Optional Chiral Resolution

-

The enantiomers of the final compound can be separated by chiral high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase.

-

Alternatively, diastereomeric salt formation with a chiral acid (e.g., tartaric acid derivatives) followed by fractional crystallization and subsequent liberation of the free base can be employed to resolve the enantiomers.

Application Notes: Exploring the Therapeutic Potential

The unique structural features of this compound suggest several promising avenues for investigation in medicinal chemistry. The following sections outline potential applications based on the known pharmacology of the broader quinolinone class.

Potential as Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Rationale: Derivatives of 3,4-dihydroquinolin-2(1H)-one have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[3] Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurological disorders, including neuropathic pain and migraine. The 3-amino-3-benzyl substitution could be explored for its potential to interact with the active site of nNOS.

Proposed In Vitro Assay: nNOS Inhibition Assay

-

Principle: This assay measures the ability of the test compound to inhibit the conversion of L-arginine to L-citrulline by recombinant human nNOS, a reaction that produces nitric oxide.

-

Protocol:

-

Prepare a reaction mixture containing recombinant human nNOS, L-[¹⁴C]-arginine, and necessary cofactors (e.g., NADPH, calmodulin, tetrahydrobiopterin) in a suitable buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the mixture at 37 °C for a defined period.

-

Stop the reaction and separate the radiolabeled L-citrulline from unreacted L-arginine using cation-exchange chromatography.

-

Quantify the amount of L-[¹⁴C]-citrulline produced using a scintillation counter.

-

Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the nNOS activity.

-

Potential as Carbonic Anhydrase (CA) Inhibitors

Rationale: Peptide conjugates of 7-amino-3,4-dihydroquinolin-2(1H)-one have demonstrated inhibitory activity against human carbonic anhydrase II (hCA II).[4][5] CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The 3-amino group of the target molecule provides a handle for creating derivatives that could interact with the zinc ion in the active site of CAs.

Proposed In Vitro Assay: Carbonic Anhydrase Inhibition Assay

-

Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂.

-

Protocol:

-

Use a stopped-flow spectrophotometer to monitor the change in pH of a buffer solution upon the addition of CO₂.

-

Perform the assay in the absence (control) and presence of varying concentrations of this compound.

-

The rate of the uncatalyzed reaction is subtracted from the catalyzed reaction to determine the enzyme activity.

-

Calculate the IC₅₀ value for the inhibition of hCA I and hCA II to determine the potency and selectivity of the compound.

-

Potential as Modulators of CNS Receptors

Rationale: The 3,4-dihydro-2(1H)-quinolinone scaffold is present in the atypical antipsychotic aripiprazole, which acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors and an antagonist at the 5-HT₂ₐ receptor.[1] Furthermore, 3- and 4-substituted quinolin-2-ones have been developed as mixed 5-HT₁₈/5-HT₂ₐ receptor antagonists.[1] The 3-amino-3-benzyl moiety could be a key pharmacophore for interaction with these G-protein coupled receptors.

Proposed In Vitro Assay: Receptor Binding Assays

-

Principle: These assays determine the affinity of the test compound for specific receptors by measuring its ability to displace a radiolabeled ligand from the receptor.

-

Protocol:

-

Prepare cell membrane homogenates expressing the target receptors (e.g., human dopamine D₂, serotonin 5-HT₁ₐ, and 5-HT₂ₐ receptors).

-

Incubate the membrane preparations with a specific radioligand (e.g., [³H]-spiperone for D₂, [³H]-8-OH-DPAT for 5-HT₁ₐ, [³H]-ketanserin for 5-HT₂ₐ) and varying concentrations of this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the Ki value, which represents the inhibitory constant of the compound for the receptor.

-

Hypothetical Signaling Pathway Modulation

Sources

- 1. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Guide to the Synthesis of 3-Amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one Analogs

For: Researchers, scientists, and drug development professionals.

Abstract

The 3,3-disubstituted 3,4-dihydroquinolin-2(1H)-one (also known as 3,3-disubstituted oxindole) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drug candidates.[1][2][3] This guide provides a detailed, field-proven protocol for the synthesis of 3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one analogs, a class of compounds with significant therapeutic potential. The methodology presented herein is based on a robust domino reaction sequence involving an aza-Michael addition followed by an intramolecular cyclization. This document offers a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, and guidance for the characterization and validation of the final products.

Introduction and Scientific Rationale

The dihydroquinolinone core, particularly when substituted at the C3 position with a quaternary carbon, is a key feature in molecules exhibiting a wide range of biological activities.[4] The specific introduction of an amino group and a benzyl group at this position creates a chiral center and provides vectors for further chemical modification, making these analogs highly valuable for structure-activity relationship (SAR) studies in drug discovery.

The synthetic strategy detailed in this guide is a domino, or cascade, reaction. Such reactions are highly valued in modern organic synthesis for their efficiency; multiple chemical bonds are formed in a single pot, which minimizes the need for intermediate purification steps, reduces solvent waste, and often leads to higher overall yields. The chosen approach hinges on the initial conjugate addition (aza-Michael reaction) of an aniline derivative to an appropriately substituted acrylate, followed by a spontaneous or catalyzed intramolecular cyclization to form the desired heterocyclic ring system.[5][6]

Reaction Mechanism Overview

The core transformation relies on the reaction between a 2-amino-substituted benzaldehyde or ketone and a suitable Michael acceptor. The general mechanism proceeds as follows:

-

Aza-Michael Addition: The amine of the aniline derivative acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). This forms a transient enolate intermediate.

-

Intramolecular Cyclization/Amidation: The newly formed secondary amine then attacks the carbonyl group (often an ester) of the side chain in an intramolecular fashion. This step forms the six-membered dihydroquinolinone ring.

-

Tautomerization & Proton Transfer: Subsequent proton transfers lead to the stable final product.

This sequence is highly efficient for constructing the desired scaffold.

Caption: General mechanistic workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a generalized procedure. Modifications to the starting materials, catalyst, and reaction conditions may be necessary to optimize the yield for specific analogs.

Materials and Reagents

It is crucial to use high-purity reagents and anhydrous solvents to ensure optimal reaction outcomes.

| Reagent/Material | Formula | M.W. ( g/mol ) | Typical Molarity/Purity | Supplier | Notes |

| Substituted 2-Aminobenzaldehyde | C₇H₇NO | 121.14 | >98% | e.g., Sigma-Aldrich | Starting material. |

| Diethyl benzylmalonate | C₁₄H₁₈O₄ | 250.29 | >97% | e.g., TCI | Michael acceptor. |

| L-Proline | C₅H₉NO₂ | 115.13 | >99% | e.g., Acros Organics | Organocatalyst. |

| Toluene | C₇H₈ | 92.14 | Anhydrous, >99.8% | e.g., Fisher Scientific | Reaction solvent. |

| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | Granular | e.g., VWR | Drying agent. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | e.g., EMD Millipore | For work-up & chromatography. |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | e.g., EMD Millipore | For chromatography. |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | e.g., Sorbent Tech. | For column chromatography. |

Step-by-Step Procedure

Scientist's Note (Safety First): This procedure should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Reaction Setup:

-

To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-aminobenzaldehyde (1.0 mmol, 1.0 equiv).

-

Add diethyl benzylmalonate (1.2 mmol, 1.2 equiv).

-

Add L-proline (0.1 mmol, 0.1 equiv, 10 mol%).

-

Add anhydrous toluene (10 mL) to the flask.

-

-

Reaction Execution:

-